3-Azido-2,3-dideoxy-D-erythropentose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-2,3-dideoxy-D-erythropentose: is a five-carbon sugar derivative characterized by the presence of an azido group at the third carbon position and the absence of hydroxyl groups at the second and third carbon positions. This compound is primarily utilized in chemical synthesis, particularly in click chemistry for labeling and functionalization .
Mechanism of Action
Target of Action
3-Azido-2,3-dideoxyribose, also known as 3’-azido-3’-deoxythymidine (AZT), primarily targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV-1) . This enzyme plays a crucial role in the replication of the virus by transcribing viral RNA into DNA .
Mode of Action
The compound interacts with its target by acting as a chain terminator when incorporated into reverse transcripts . This is due to the lack of a 3’-OH group, which prevents the formation of 3’-5’ phosphodiester bonds between the elongating DNA chain and incoming 5’-nucleoside triphosphates . Additionally, nucleoside analogues like AZT can interfere with nucleotide metabolism and promote mutagenesis , thereby increasing their therapeutic index.
Biochemical Pathways
The action of 3-Azido-2,3-dideoxyribose affects the HIV-1 replication pathway . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby disrupting the replication of the virus .
Pharmacokinetics
The pharmacokinetics of 3-Azido-2,3-dideoxyribose have been characterized in various studies. It has been found that the half-life, total clearance, and steady-state volume of distribution are similar for both AZT and its analogues . The bioavailability of these nucleosides can be markedly lower at higher doses, possibly indicating the involvement of a saturable absorption mechanism .
Result of Action
The primary result of the action of 3-Azido-2,3-dideoxyribose is the inhibition of HIV-1 replication , leading to a decrease in viral load . This can significantly reduce the progression of HIV-1 infection and improve the patient’s health status.
Action Environment
The action of 3-Azido-2,3-dideoxyribose can be influenced by various environmental factors. For instance, the base component of the compound can influence the resistance mutations selected in HIV-1 . Additionally, the compound’s uptake into cells can be temperature-sensitive , suggesting that environmental temperature could potentially influence its efficacy.
Biochemical Analysis
Biochemical Properties
3-Azido-2,3-dideoxyribose plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes involved in nucleic acid synthesis. The compound interacts with several enzymes, including reverse transcriptase and DNA polymerase. These interactions are primarily inhibitory, as the incorporation of 3-azido-2,3-dideoxyribose into the growing DNA chain results in chain termination due to the absence of a 3’-hydroxyl group. This property makes 3-azido-2,3-dideoxyribose a potent inhibitor of viral replication, particularly in the context of HIV-1 .
Cellular Effects
The effects of 3-azido-2,3-dideoxyribose on cellular processes are profound. The compound influences cell function by inhibiting DNA synthesis, leading to the cessation of cell division. This inhibition affects various cell types, including rapidly dividing cancer cells and virus-infected cells. Additionally, 3-azido-2,3-dideoxyribose impacts cell signaling pathways and gene expression by interfering with the normal replication and transcription processes . The compound’s ability to induce telomere shortening further contributes to its effects on cellular aging and senescence .
Molecular Mechanism
At the molecular level, 3-azido-2,3-dideoxyribose exerts its effects through several mechanisms. The compound binds to the active site of reverse transcriptase and DNA polymerase, where it is incorporated into the nascent DNA strand. The presence of the azido group at the 3’ position prevents the formation of the phosphodiester bond with the next nucleotide, resulting in chain termination . This mechanism is particularly effective against retroviruses, which rely on reverse transcriptase for replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-azido-2,3-dideoxyribose change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to 3-azido-2,3-dideoxyribose in cell culture studies has shown a gradual reduction in cellular proliferation and an increase in markers of cellular senescence . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 3-azido-2,3-dideoxyribose vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without significant toxicity. At higher doses, 3-azido-2,3-dideoxyribose can induce toxic effects, including hepatotoxicity and myelosuppression . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-Azido-2,3-dideoxyribose is involved in several metabolic pathways. The compound is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA by polymerases . This phosphorylation is a critical step in the compound’s mechanism of action, as it enables the inhibition of DNA synthesis. Additionally, 3-azido-2,3-dideoxyribose can be metabolized to other derivatives, which may also contribute to its biological effects .
Transport and Distribution
The transport and distribution of 3-azido-2,3-dideoxyribose within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its inhibitory effects on DNA synthesis . The distribution of 3-azido-2,3-dideoxyribose is influenced by its affinity for these transporters and its ability to diffuse across cell membranes .
Subcellular Localization
Within cells, 3-azido-2,3-dideoxyribose is primarily localized in the nucleus, where it interacts with DNA polymerases and reverse transcriptase . The compound’s subcellular localization is critical for its function, as it needs to be in proximity to the enzymes it inhibits. Additionally, 3-azido-2,3-dideoxyribose may be targeted to specific subcellular compartments through post-translational modifications or interactions with other cellular proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,3-dideoxy-D-erythropentose typically involves the azidation of a suitable precursor. One common method is the reaction of 2,3-dideoxy-D-erythropentose with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group, typically a halide, on the sugar molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2,3-dideoxy-D-erythropentose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry Reactions: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide (DMSO), controlled temperature.
Reduction: Hydrogen gas, palladium catalyst.
Click Chemistry: Alkynes, copper(I) catalyst.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: 2,3-dideoxy-D-erythropentose with an amine group.
Click Chemistry Reactions: Triazole derivatives.
Scientific Research Applications
3-Azido-2,3-dideoxy-D-erythropentose has several scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and functionalization of biomolecules.
Biology: Employed in biochemical research for tracking and analyzing biomolecules through labeling techniques.
Medicine: Investigated for potential use in drug development and delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the production of advanced materials and polymers through click chemistry reactions.
Comparison with Similar Compounds
2-Azido-2-deoxy-D-glucose: Another sugar derivative with an azido group, used in similar applications.
3-Azido-3-deoxy-D-glucose: Similar structure but with the azido group at a different position.
2,3-Diazido-2,3-dideoxy-D-glucose: Contains two azido groups, offering different reactivity and applications.
Uniqueness: 3-Azido-2,3-dideoxy-D-erythropentose is unique due to its specific structure, which allows for selective reactions in click chemistry. Its absence of hydroxyl groups at positions 2 and 3 provides distinct reactivity compared to other azido sugars, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(3S,4S)-3-azido-4,5-dihydroxypentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-4(1-2-9)5(11)3-10/h2,4-5,10-11H,1,3H2/t4-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXJMDIIXJVIC-CRCLSJGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](CO)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the key challenges in synthesizing 3-azido-2,3-dideoxy-D-ribose, and how are they addressed in the research?
A: One significant challenge is achieving stereoselectivity during the synthesis of nucleosides using 3-azido-2,3-dideoxy-D-ribose. The research by Chun et al. [] highlights the influence of protecting groups, solvents, and Lewis acid catalysts on the stereochemical outcome of glycosylation reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.